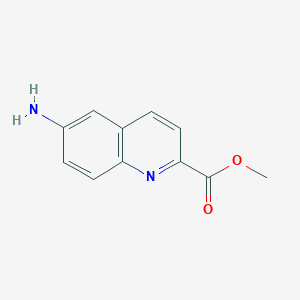

Methyl 6-aminoquinoline-2-carboxylate

Descripción general

Descripción

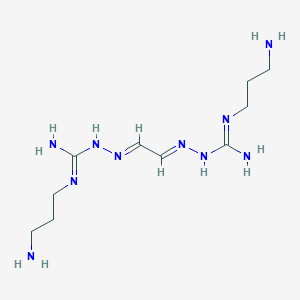

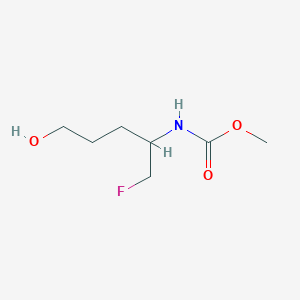

“Methyl 6-aminoquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 . It is a derivative of quinoline, a nitrogen-containing heterocyclic compound .

Synthesis Analysis

Quinoline and its derivatives, including “this compound”, can be synthesized through various methods. Some of the conventional named reactions used for the synthesis of the quinoline ring include Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . Other methods involve microwave irradiation assisted diastereoselective synthesis .Molecular Structure Analysis

The molecular structure of “this compound” is based on the quinoline scaffold, which is an important construction motif for the development of new drugs . The quinoline ring system is present in many compounds exhibiting a broad range of biological activities .Chemical Reactions Analysis

Quinoline and its derivatives, including “this compound”, exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis

“this compound” is a solid compound that should be stored in a dark place, sealed in dry, at room temperature .Aplicaciones Científicas De Investigación

Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation : Utilized in the beta-arylation and alkylation of sp3 and sp2 C-H bonds in carboxylic acid derivatives, employing a 2-methylthioaniline or 8-aminoquinoline amide substrate. This method is significant in organic synthesis for functionalizing amino- and hydroxy-acid derivatives (Shabashov & Daugulis, 2010).

Metabolism Studies of Primaquine : Primaquine, a 6-methoxy-8-aminoquinoline derivative, has been studied for its metabolism using microorganisms, leading to the isolation of novel metabolites. This research is relevant in the field of pharmacology and drug metabolism (Clark, Huford & McChesney, 1981).

Therapy for Latent Malaria : 8-Aminoquinoline derivatives, including primaquine and tafenoquine, have been pivotal in the treatment of latent malaria. This research contributes to understanding the pharmacology and clinical applications of these compounds in public health (Baird, 2019).

Antiproliferative Activity of Indole-2-Carboxylate Derivatives : Research into novel indole-2-carboxylate derivatives, inspired by Pyrroloquinoline quinone (PQQ), has shown significant antiproliferative activity against various cancer cells. These compounds, including methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate, represent potential leads for cancer treatment (Ji et al., 2014).

Sensing Properties of Quinoline-Based Isomers : 6-Aminoquinoline and its isomers have been explored for their fluorescent sensing properties for metal ions like Al3+ and Zn2+, showcasing their potential in chemical sensing and environmental monitoring (Hazra et al., 2018).

Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Derivatives : These compounds have been synthesized for various applications in organic chemistry and pharmaceutical research. The development of efficient synthetic methods is crucial for exploring their potential in different fields (Couturier & Le, 2006).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Quinoline and its derivatives, including “Methyl 6-aminoquinoline-2-carboxylate”, continue to be a focus of research due to their wide range of biological and pharmacological activities . Future research directions may include the development of greener and more sustainable chemical processes for the synthesis of quinoline-based scaffolds .

Propiedades

IUPAC Name |

methyl 6-aminoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRJBSWISQULSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile; pyridine](/img/structure/B55894.png)

![2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55898.png)

![1-[(3R,4S)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B55902.png)

![2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55907.png)